molecular formula C15H16ClNO4S3 B7832386 3-[(2-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

3-[(2-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE

Cat. No.: B7832386
M. Wt: 405.9 g/mol
InChI Key: RBWRNDFRXDOEIN-KBPBESRZSA-N
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Description

3-[(2-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is a complex organic compound characterized by its unique structure, which includes a chlorobenzyl group, a thienylsulfonyl group, and a tetrahydrothiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with a suitable thiophene derivative under controlled conditions. The reaction conditions often require the use of catalysts and specific solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[(2-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.

Scientific Research Applications

3-[(2-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress and inflammation pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-CHLOROBENZYL)AMINO]-4-(2-THIENYLSULFONYL)TETRAHYDRO-1H-1LAMBDA~6~-THIOPHENE-1,1-DIONE is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

IUPAC Name

(3S,4R)-N-[(2-chlorophenyl)methyl]-1,1-dioxo-4-thiophen-2-ylsulfonylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO4S3/c16-12-5-2-1-4-11(12)8-17-13-9-23(18,19)10-14(13)24(20,21)15-6-3-7-22-15/h1-7,13-14,17H,8-10H2/t13-,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBWRNDFRXDOEIN-KBPBESRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](CS1(=O)=O)S(=O)(=O)C2=CC=CS2)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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